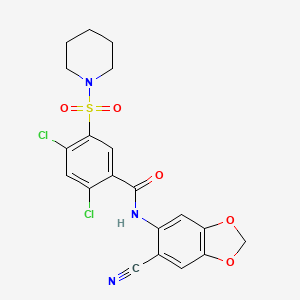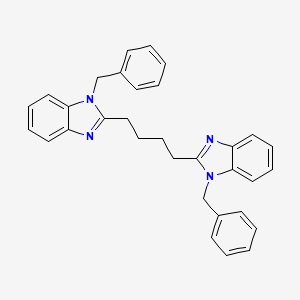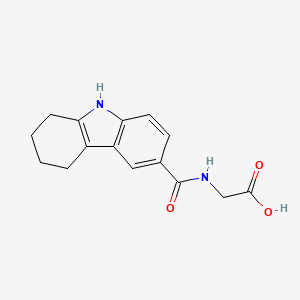![molecular formula C17H14F5N3O3 B11085326 3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)
3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the following steps:
Formation of the Propanoate Backbone: The starting material, methyl 3,3,3-trifluoropropanoate, is prepared through the esterification of 3,3,3-trifluoropropanoic acid with methanol in the presence of an acid catalyst.
Introduction of the Anilino Groups: The propanoate backbone is then reacted with 4-fluoroaniline under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Amide Linkage: The resulting intermediate is further reacted with 4-fluoroaniline and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in studies to understand the interactions between fluorinated compounds and biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
- METHYL 3,3,3-TRIFLUORO-2-(4-CHLOROANILINO)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-(4-BROMOANILINO)-2-{[(4-BROMOANILINO)CARBONYL]AMINO}PROPANOATE
Comparison:
- Uniqueness: The presence of fluorine atoms in METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro- and bromo-substituted analogs.
- Chemical Properties: Fluorinated compounds generally exhibit higher lipophilicity and lower reactivity, making them more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H14F5N3O3 |
|---|---|
Molecular Weight |
403.30 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-[(4-fluorophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C17H14F5N3O3/c1-28-14(26)16(17(20,21)22,24-13-8-4-11(19)5-9-13)25-15(27)23-12-6-2-10(18)3-7-12/h2-9,24H,1H3,(H2,23,25,27) |
InChI Key |
DXEISSVTHCVBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11085249.png)
![N-(4-Chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11085262.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)

![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085278.png)
![3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11085285.png)
![2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11085292.png)
![6,6-dimethyl-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11085300.png)
![1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11085311.png)
![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11085319.png)
![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)

